1-Propoxy-2-propanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible with wate

Synonyms

Canonical SMILES

Solvent

Due to its mild polar nature and ability to dissolve various organic compounds, 1-Propoxy-2-propanol can be used as a solvent in specific research applications. However, its toxicity and potential for causing irritation necessitate careful handling and consideration of safer alternatives.

Reference Compound

In some instances, 1-Propoxy-2-propanol might serve as a reference compound in analytical techniques like gas chromatography or mass spectrometry. Source: Sigma-Aldrich product page:

Toxicology Research

Research investigating the potential health hazards associated with 1-Propoxy-2-propanol exposure exists. Studies have assessed its acute toxicity, focusing on effects like irritation and narcosis. Source: The acute toxicity and primary irritancy of 1-Propoxy-2-propanol - PubMed:

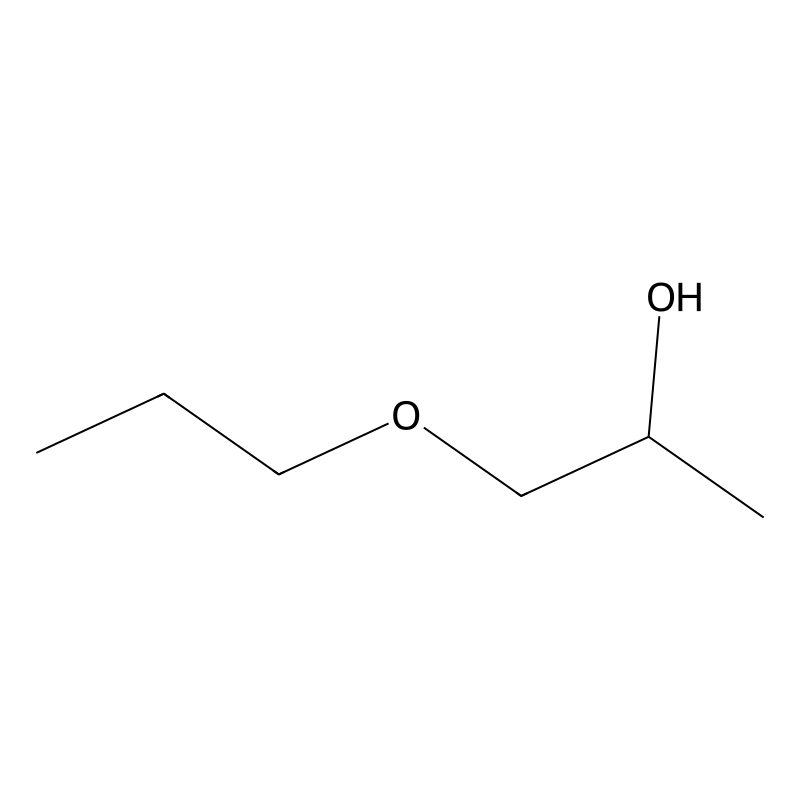

1-Propoxy-2-propanol is an ether alcohol that features a propoxy group attached to the second carbon of a propanol chain. Its structure can be represented as follows:

textO ||CH3-CH-CH2-O-CH2-CH3

This compound has a boiling point of about 149 °C and a flash point of 48 °C, indicating its flammable nature. It has a specific gravity of 0.89 and a refractive index of 1.41, making it suitable for various applications in the chemical industry .

1-Propoxy-2-propanol is considered a moderate health hazard []. It can cause irritation to the eyes, skin, and respiratory system upon exposure [].

- Toxicity: Studies suggest potential neurotoxic effects with prolonged or repeated exposure.

- Flammability: Flammable liquid with a flash point of 52 °C [].

- Reactivity: Can react violently with strong oxidizing agents [].

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respirator when handling.

- Ensure proper ventilation when using.

- Follow safe handling practices for flammable liquids.

- Esterification: It can react with carboxylic acids to form esters.

- Dehydration: Under acidic conditions, it may lose water to form alkenes.

- Nucleophilic Substitution: It can participate in nucleophilic substitution reactions with alkyl halides.

These reactions are significant for synthesizing other chemical compounds and materials .

Research indicates that 1-propoxy-2-propanol exhibits moderate biological activity. In biodegradation studies, it has been shown to have a half-life of approximately 10.5 days, with significant removal rates in aerobic conditions . This suggests that it can be broken down by microbial activity, which is essential for environmental safety assessments.

1-Propoxy-2-propanol can be synthesized through several methods:

- Direct Etherification: This method involves reacting propylene glycol with propyl alcohol in the presence of an acid catalyst.

- Alkylation: Propylene oxide can be reacted with n-propyl alcohol under basic conditions to yield 1-propoxy-2-propanol.

- Transetherification: This involves exchanging ether groups between different alcohols to produce the desired compound.

Each method varies in efficiency and yield, depending on the specific conditions employed during synthesis .

1-Propoxy-2-propanol is utilized in various applications, including:

- Solvent: It is widely used as a solvent for paints, coatings, and inks due to its ability to dissolve a wide range of substances.

- Chemical Intermediate: It serves as a precursor for synthesizing other chemicals and compounds.

- Cleaning Agent: Its properties make it effective in formulations for cleaning products.

These applications highlight its versatility in both industrial and consumer products .

Studies on the interactions of 1-propoxy-2-propanol with other compounds have shown that it forms stable mixtures with amines and other alcohols. These interactions can be characterized by thermophysical properties such as density and viscosity at varying temperatures. Such studies are crucial for understanding how this compound behaves in different environments and its compatibility with other substances .

Several compounds share structural similarities with 1-propoxy-2-propanol. Below are some comparable compounds along with their unique characteristics:

| Compound Name | Molecular Formula | Unique Characteristics |

|---|---|---|

| Ethylene Glycol Monopropyl Ether | C₅H₁₂O₂ | Commonly used as a solvent; lower boiling point (197 °C) |

| Propylene Glycol Monomethyl Ether | C₅H₁₂O₂ | Used extensively in cosmetics; lower toxicity profile |

| Butyl Glycol | C₈H₁₈O₂ | Higher boiling point (168 °C); used as a paint thinner |

These compounds differ primarily in their molecular structure, boiling points, and specific applications within industries like coatings and personal care products .

Traditional Industrial Synthesis Approaches

The conventional industrial production of 1-propoxy-2-propanol involves the reaction between propylene oxide and propanol in the presence of a basic catalyst. This etherification reaction follows a nucleophilic substitution mechanism where the alkoxide ion from propanol attacks the epoxide ring of propylene oxide.

The reaction is typically conducted under specific temperature and pressure conditions to optimize yield and selectivity. According to industrial practices, the reaction is preferably carried out at temperatures ranging from 50°C to 250°C, with 100-180°C being the optimal range. The process can be performed at atmospheric pressure or elevated pressures up to 3000 psig (20.786 MPa).

Alkali or alkaline earth metal alkoxides serve as common catalysts for this reaction, promoting the ring-opening of propylene oxide. The reaction is exothermic, necessitating careful temperature control to prevent side reactions and ensure safety.

A significant challenge in the traditional synthesis approach is that the reaction typically produces a mixture of isomers - the desired 1-propoxy-2-propanol (major product) and 2-propoxy-1-propanol (minor product). The distribution of these isomers depends heavily on reaction conditions and catalyst selection.

Table 1: Typical Reaction Conditions for Industrial Synthesis of 1-Propoxy-2-propanol

| Parameter | Range | Preferred Range |

|---|---|---|

| Temperature | 50-250°C | 100-180°C |

| Pressure | Atmospheric to 3000 psig | Variable based on scale |

| Catalyst | Alkali/alkaline earth metal alkoxides | Sodium or potassium hydroxide |

| Propanol:Propylene oxide molar ratio | 0.5:1 to 5:1 | 0.9:1 to 1.5:1 |

| Reaction time | Variable | Process-dependent |

Asymmetric Catalysis for Isomer-Selective Production

The production of 1-propoxy-2-propanol faces the challenge of controlling regiochemistry to minimize the formation of its isomer, 2-propoxy-1-propanol. This selectivity is crucial because the isomers may exhibit different properties and toxicological profiles. Notably, in similar glycol ether systems, the 2-alkoxy-1-propanol isomers have been classified as potentially teratogenic.

Advanced catalytic approaches employ asymmetric catalysts to control the regioselectivity of the propylene oxide ring-opening. As documented in patent literature, Co-salen catalysts have shown promise for the asymmetric ring opening of epoxides. These catalysts can direct the nucleophilic attack of propanol preferentially to one carbon of the propylene oxide ring, enhancing selectivity toward 1-propoxy-2-propanol.

The mechanism involves coordination of the epoxide to the metal center, activating it toward nucleophilic attack. The chiral environment created by the salen ligand directs the alcohol nucleophile to attack preferentially at the less hindered carbon of the propylene oxide.

Research has demonstrated that careful selection of reaction conditions, including temperature, solvent, and catalyst concentration, can significantly impact the isomer distribution. For example, lower reaction temperatures often favor improved regioselectivity but at the cost of reduced reaction rates.

Alternative Catalyst Systems (Hydrotalcites, Imidazole Polymers)

Recent advances in catalyst development have produced several alternative systems for 1-propoxy-2-propanol synthesis with improved performance characteristics:

Al₂O₃/MgO composite catalysts have demonstrated considerable promise, achieving yields of 34.4% under inert atmosphere conditions at 120°C. These mixed oxide catalysts provide appropriate acid-base properties that facilitate the ring-opening of propylene oxide while minimizing side reactions.

Ionic liquid catalysts, particularly potassium acetate-modified ionic liquids with hydroxide functionality (KAcMIMOH), have shown effectiveness at milder conditions (60°C for 4 hours). These catalysts offer advantages including reduced energy requirements, potential for catalyst recycling, and environmentally benign characteristics.

Hematite catalysts have been utilized at higher temperatures (160°C) for longer reaction times (8 hours) in autoclave conditions, offering an alternative approach when more robust conditions are acceptable.

Basic ionic liquids have demonstrated high selectivity for propylene glycol ether synthesis. A study by De et al. reported highly selective synthesis of propylene glycol ethers from methanol and propylene oxide using basic ionic liquid catalysts, suggesting similar approaches could be applied to propanol systems.

Magnesium oxide (MgO) has shown particular promise for regioselective synthesis. Zhang et al. demonstrated that MgO catalysts with moderate base strength could selectively synthesize 1-methoxy-2-propanol from methanol and propylene oxide. The same principles likely apply to the propanol system for 1-propoxy-2-propanol synthesis.

Table 2: Comparison of Alternative Catalyst Systems for 1-Propoxy-2-propanol Synthesis

| Catalyst System | Operating Temperature | Reaction Time | Yield | Key Advantages |

|---|---|---|---|---|

| Al₂O₃/MgO composite | 120°C | Variable | 34.4% | Good selectivity, heterogeneous system |

| KAcMIMOH (ionic liquid) | 60°C | 4 hours | Not specified | Low temperature, recyclable |

| Hematite | 160°C | 8 hours | Not specified | Robust, autoclave conditions |

| MgO | Variable | Variable | High selectivity | Regioselective, moderate base strength |

| Basic ionic liquids | Variable | Variable | High selectivity | Environmentally friendly |

Solvent-Free Reaction Optimization

Environmental considerations have driven research into solvent-free approaches for synthesizing 1-propoxy-2-propanol. These systems eliminate the need for additional reaction media, using only the reactants themselves (propanol and propylene oxide) as the reaction medium. This approach aligns with green chemistry principles by reducing waste generation and simplifying purification processes.

Patent literature indicates that solvent-free reactions are preferred for industrial applications, though suitable solvents can be used from among ethers, nitriles, halogenated solvents, aliphatic or aromatic hydrocarbons, esters, secondary and tertiary alcohols, ketones, and polar aprotic solvents if necessary.

The optimization of solvent-free systems focuses on several key parameters:

Reactant ratios: The optimal methanol:propylene oxide ratio is typically in the range of 0.8-2 mol/mol, with 0.9-1.5 mol/mol being particularly effective. Similar ratios likely apply to propanol systems.

Temperature control: Moderate temperatures (0-60°C) are generally preferred for optimal selectivity in asymmetric systems, though higher temperatures may be employed in non-asymmetric processes.

Catalyst loading: Optimizing catalyst concentration to minimize usage while maintaining reactivity.

Reaction time: Balancing conversion rates against extended reaction times that may promote side reactions.

The absence of additional solvents offers several advantages, including higher reactant concentrations (potentially leading to faster reaction rates), simplified downstream processing, and reduced environmental impact. However, this approach requires careful thermal management due to the exothermic nature of the reaction.

Continuous vs. Batch Process Comparisons

Both batch and continuous processes have been developed for the industrial production of 1-propoxy-2-propanol, each offering distinct advantages and challenges.

Batch processes involve combining all reactants except the catalyst, introducing the catalyst, heating to the desired reaction temperature, and maintaining conditions until the reaction is complete. This approach offers flexibility for smaller production volumes and simpler implementation but may suffer from heat management challenges and batch-to-batch variability.

Semi-batch processes represent a hybrid approach where propylene oxide is added gradually to a mixture containing propanol and catalyst. This controlled addition helps manage the exothermic reaction while maintaining operational flexibility.

Continuous processes involve continuously feeding streams of propylene oxide, alcohol, catalyst, and any recycle streams into a heated reaction zone, with continuous withdrawal of the product mixture. This approach offers superior heat control, consistent product quality, higher throughput capacity, and improved efficiency for large-scale production.

Table 3: Comparison of Batch vs. Continuous Processes for 1-Propoxy-2-propanol Production

| Process Type | Advantages | Disadvantages | Suitable Production Scale |

|---|---|---|---|

| Batch | Flexibility, simpler equipment, lower initial investment | Lower efficiency, heat management challenges, batch variability | Small to medium |

| Semi-batch | Better exotherm control, operational flexibility | Longer operation times, intermediate complexity | Small to large |

| Continuous | Consistent quality, higher efficiency, better heat control, higher throughput | Higher initial investment, complex control systems | Medium to large |

The choice between batch and continuous processes depends on production volume requirements, available investment, quality consistency needs, and process safety considerations. The industry trend has been moving toward continuous or semi-continuous processes for larger-scale operations due to the economic and quality advantages.

Biodegradation and Persistence in Aquatic Systems

1-Propoxy-2-propanol demonstrates variable biodegradation kinetics depending on environmental conditions. Aerobic degradation studies under the OECD 301A guideline revealed a 92% dissolved organic carbon (DOC) removal over 28 days, with a half-life of 10.5 days [1]. Parallel testing using the APHA method showed slower kinetics, achieving 64% of the theoretical BOD after 20 days [1]. These results classify the compound as inherently biodegradable but not readily degradable under all test regimes.

Soil mobility assessments using molecular connectivity indices estimate a soil adsorption coefficient (Koc) of 2, indicating very high mobility in terrestrial environments [1]. This property raises concerns about groundwater infiltration, particularly in areas with porous soil matrices. In aquatic systems, the Henry’s Law constant of 2.0 × 10⁻⁷ atm·m³/mol [3] suggests minimal volatilization, favoring aqueous-phase degradation over atmospheric dispersal.

Table 1: Biodegradation Parameters of 1-Propoxy-2-Propanol

| Parameter | Value | Test Method | Source |

|---|---|---|---|

| DOC Removal (28 days) | 92% | OECD 301A | [1] |

| BOD Achievement (20 days) | 64% | APHA | [1] |

| Estimated Soil Koc | 2 | Molecular Modeling | [1] |

Acute and Chronic Toxicity Profiles in Model Organisms

Acute toxicity studies reveal species-specific vulnerabilities. For Oncorhynchus mykiss (rainbow trout), the 96-hour LC50 exceeds 100 mg/L [1], while Daphnia magna shows comparable resilience with a 24-hour LC50 >100 mg/L [1]. Algal populations exhibit greater sensitivity, with Pseudokirchneriella subcapitata displaying a 72-hour EC50 of 3,440 mg/L [1]. Mammalian models demonstrate moderate oral toxicity, with rat LD50 values ranging from 2.83 mL/kg (females) to 4.92 mL/kg (males) [4]. Dermal exposure in rabbits caused severe inflammation and corrosion at 4.29–4.92 mL/kg [4].

Chronic toxicity data, though limited, indicate sublethal effects at lower concentrations. A Daphnia magna study detected reduced reproductive success and mobility alterations during prolonged exposure to 10 mg/L [6]. These findings underscore the importance of considering cumulative ecological impacts despite high acute tolerance thresholds.

Regulatory Classifications and Hazard Assessments

Globally harmonized system (GHS) classifications designate 1-propoxy-2-propanol as:

- Flammable Liquid (Category 3): Flash point = 48°C [5]

- Skin Irritant (Category 2): H315 [5]

- Eye Irritant (Category 2A): H319 [5]

Bioaccumulation assessments using log Kow (0.49) and regression models estimate a BCF of 3 in fish [1], categorizing the compound as having low bioconcentration potential [1] [2]. Reproductive toxicity studies found no adverse effects at tested doses, exempting it from CLP Regulation Annex II reproductive toxicity classifications [2].

Waste Management and Disposal Protocols

Recommended disposal strategies prioritize environmental containment:

- Incineration: High-temperature (≥1,100°C) combustion with acid gas scrubbing to neutralize combustion byproducts [5].

- Soil Contamination Mitigation: Immediate application of absorbent materials (e.g., vermiculite) to immobilized spills, followed by collection in sealed containers [1].

- Wastewater Treatment: Activated sludge systems achieve 94% removal efficiency through combined biodegradation and air stripping [3], though plant operators must monitor pH to maintain optimal microbial activity [2].

Contaminated packaging requires triple rinsing with water (<15°C) before recycling or landfill deposition per regional hazardous waste directives [5].

Solvent Roles in Organic Synthesis

1-Propoxy-2-propanol serves as a crucial solvent in various organic synthesis applications, demonstrating exceptional versatility due to its unique molecular structure containing both ether and hydroxyl functional groups [1] [2]. This dual functionality confers both hydrophilic and lipophilic properties, making it an ideal medium for diverse chemical transformations.

The compound exhibits excellent solvency characteristics for multiple organic substrates, including resins, polymers, and various organic intermediates [3] [4]. Its molecular formula C6H14O2 and molecular weight of 118.17 g/mol provide optimal physical properties for industrial synthesis applications [1] [5]. The compound's boiling point range of 140-160°C and flash point of 48°C make it suitable for moderate-temperature synthesis reactions while maintaining appropriate safety margins [5] [6].

In organic synthesis, 1-Propoxy-2-propanol functions as both a reaction medium and a coupling agent, facilitating the dissolution of various reactants and promoting efficient mass transfer [7]. Its ability to dissolve a wide range of organic compounds, including nitrocellulose, polyvinyl acetate, ketone resins, and various polymers, makes it particularly valuable in synthetic chemistry applications [8].

The compound's moderate polarity, reflected in its octanol-water partition coefficient (LogP) of 0.621, enables it to interact effectively with both polar and nonpolar substrates [9] [10]. This property is particularly advantageous in multiphase reactions where reactants of different polarities must be brought into contact.

Research indicates that 1-Propoxy-2-propanol can enhance reaction rates in certain organic transformations through its ability to stabilize transition states and intermediates [11]. The compound's hydrogen bonding capacity, derived from its hydroxyl group, contributes to its effectiveness as a protic solvent in reactions requiring proton transfer mechanisms.

Green Chemistry Alignment and Sustainability Metrics

The environmental profile of 1-Propoxy-2-propanol demonstrates significant alignment with green chemistry principles, particularly in terms of biodegradability and reduced toxicity compared to conventional solvents [10] [12]. Comprehensive biodegradation studies reveal that the compound exhibits a half-life of 10.5 days under aerobic conditions, with a remarkable 91.5% dissolved organic carbon removal according to Organisation for Economic Co-operation and Development Test Guideline 301A [10] [13].

The compound's aquatic toxicity profile indicates low environmental impact, with fish toxicity values (LC50) exceeding 100 mg/L for 96-hour exposures to rainbow trout, and similar low toxicity levels for Daphnia magna at concentrations above 100 mg/L for 24-hour exposures [10]. These values significantly exceed typical industrial discharge concentrations, indicating minimal aquatic ecosystem impact.

Environmental fate studies demonstrate that 1-Propoxy-2-propanol exhibits high mobility in soil systems, with an estimated soil organic carbon partition coefficient of 2, suggesting rapid transport through soil matrices [10]. While this high mobility requires careful handling to prevent groundwater contamination, the compound's ready biodegradability mitigates long-term environmental persistence concerns.

The bioconcentration factor of 3 indicates minimal bioaccumulation potential in aquatic organisms, aligning with green chemistry principles that emphasize reduced environmental persistence [10]. This low bioaccumulation potential, combined with the compound's rapid biodegradation, positions it as an environmentally preferable alternative to many traditional solvents.

Comparative life cycle assessment studies suggest that 1-Propoxy-2-propanol production and use generate lower environmental impacts than many conventional glycol ethers [12]. The compound's renewable feedstock potential, through bio-based propylene oxide synthesis pathways, further enhances its sustainability profile.

Industrial implementation of 1-Propoxy-2-propanol as a replacement for more hazardous solvents demonstrates practical application of green chemistry principles. Its use as a substitute for ethylene glycol butyl ether in cleaning applications provides equivalent performance with reduced toxicity and improved environmental compatibility [14] [15].

Process Optimization in Polymer and Detergent Production

In polymer production applications, 1-Propoxy-2-propanol serves multiple critical functions that significantly enhance process efficiency and product quality [16] [7]. The compound's excellent solvency properties for various polymer precursors and its ability to act as a plasticizing agent contribute to improved processing characteristics during polymerization reactions.

The compound's effectiveness as a coalescent in waterborne coatings represents a key application in polymer technology [17] [7]. Its ability to promote film formation at ambient temperatures reduces energy requirements for coating applications while improving final product properties. The compound's volatility characteristics, with a vapor pressure of 3.8 hPa at 25°C, provide controlled evaporation rates that optimize film formation kinetics [1] [5].

In detergent formulations, 1-Propoxy-2-propanol functions as an effective coupling agent, enabling the formulation of stable, concentrated cleaning products [14] [7]. Its complete water solubility and excellent wetting properties enhance cleaning performance while reducing the need for additional surfactants or stabilizers.

Process optimization studies demonstrate that incorporation of 1-Propoxy-2-propanol in detergent manufacturing reduces production costs through improved formulation stability and reduced raw material requirements [17]. The compound's ability to enhance the solubility of various detergent components enables higher active ingredient concentrations, improving product efficacy while reducing packaging and transportation costs.

The compound's low toxicity profile compared to traditional glycol ethers enables safer manufacturing processes with reduced personal protective equipment requirements and simplified waste handling procedures [18] [14]. This safety advantage translates to lower insurance costs and reduced regulatory compliance expenses.

Manufacturing process improvements include enhanced mixing efficiency due to the compound's excellent wetting properties, reduced processing temperatures through its plasticizing effects, and improved product consistency through its stabilizing influence on emulsion systems [17] [7]. These benefits collectively contribute to higher production yields and reduced manufacturing cycle times.

Solvent Effects on Reaction Kinetics and Selectivity

The influence of 1-Propoxy-2-propanol on reaction kinetics manifests through multiple mechanisms, including transition state stabilization, enhanced mass transfer, and specific solvation effects [11] [19]. The compound's moderate polarity and hydrogen bonding capacity enable it to stabilize charged intermediates and transition states, often resulting in accelerated reaction rates for polar mechanisms.

In nucleophilic substitution reactions, 1-Propoxy-2-propanol demonstrates moderate rate enhancement effects attributed to its ability to stabilize both nucleophilic and electrophilic species through differential solvation [19]. The compound's ether oxygen and hydroxyl group provide multiple sites for hydrogen bonding and dipole interactions, creating a favorable environment for transition state formation.

Esterification reactions conducted in 1-Propoxy-2-propanol show enhanced conversion rates and improved selectivity compared to many traditional solvents [20]. The compound's ability to facilitate proton transfer through hydrogen bonding networks contributes to more efficient acid-catalyzed mechanisms while its moderate basicity helps control side reactions.

Polymer condensation reactions benefit from the compound's plasticizing effects, which enhance molecular mobility and reduce the viscosity of reaction mixtures [16]. This improved mobility facilitates chain propagation while reducing termination reactions, leading to higher molecular weight products with improved properties.

The compound's effects on reaction selectivity are particularly notable in multistep synthesis pathways where its controlled polarity can favor specific reaction pathways over competing mechanisms [11]. Studies indicate that the compound's hydrogen bonding capacity can selectively stabilize certain intermediates, leading to improved regioselectivity and reduced byproduct formation.

Oxidation reactions in 1-Propoxy-2-propanol demonstrate improved selectivity profiles due to the compound's ability to moderate radical formation and propagation [11]. The compound's structure provides sufficient stability to prevent interference with oxidative processes while offering some protective effects against over-oxidation.

Temperature-dependent kinetic studies reveal that 1-Propoxy-2-propanol maintains its beneficial effects across a wide temperature range, making it suitable for both ambient and elevated temperature synthesis applications [11]. The compound's thermal stability up to its boiling point of 140-160°C enables its use in moderately high-temperature reactions without decomposition concerns.

Mechanistic investigations suggest that the compound's solvent effects operate through a combination of specific solvation, general polarity effects, and hydrogen bonding interactions [19]. These multiple interaction modes provide synthetic chemists with fine control over reaction conditions, enabling optimization of both rate and selectivity parameters.

The compound's influence on radical reactions demonstrates particular promise for controlled polymerization applications, where its ability to modulate radical lifetimes and reactivity can lead to improved polymer architectures and reduced defect formation [11]. This capability positions 1-Propoxy-2-propanol as a valuable tool in advanced polymer synthesis methodologies.

Physical Description

XLogP3

Boiling Point

150.2 °C

Flash Point

Density

LogP

Melting Point

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 8 of 2948 companies. For more detailed information, please visit ECHA C&L website;

Of the 13 notification(s) provided by 2940 of 2948 companies with hazard statement code(s):;

H226 (99.97%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (19.66%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (38.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (19.59%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Vapor Pressure

2.2125 mm Hg at 25 °C

Pictograms

Flammable;Irritant

Other CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Cosmetics -> Solvent

General Manufacturing Information

All other basic organic chemical manufacturing

Paint and coating manufacturing

Printing ink manufacturing

Soap, cleaning compound, and toilet preparation manufacturing

Synthetic dye and pigment manufacturing

Transportation equipment manufacturing

2-Propanol, 1-propoxy-: ACTIVE